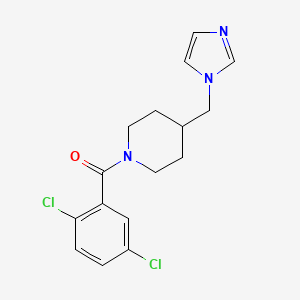

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

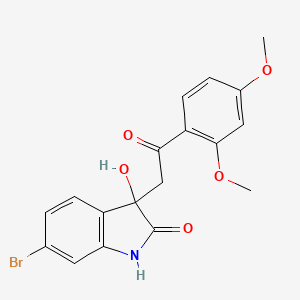

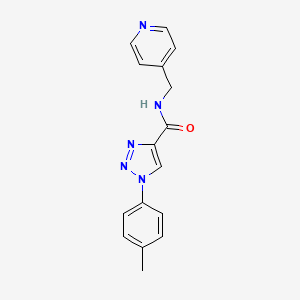

The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring through a methylene bridge, further connected to a dichlorophenyl group through a methanone linkage. The exact structure can be determined using techniques like X-ray crystallography .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : A study by Zheng Rui (2010) details the synthesis of a closely related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone, using piperidine-4-carboxylic acid and ethyl carbonochloridate. This method could be relevant for the synthesis of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone due to the similarities in chemical structure (Zheng Rui, 2010).

Structural Exploration : Another study, by Karthik et al. (2021), discusses the structural studies and theoretical calculations of a similar compound. This includes insights into its crystal structure, conformation, and intermolecular interactions, which can be valuable for understanding the properties of this compound (Karthik et al., 2021).

Molecular Interaction Studies

Cannabinoid Receptor Interaction : Shim et al. (2002) studied the molecular interaction of a compound structurally similar to this compound with the CB1 cannabinoid receptor. This research provides insights into how such compounds interact with biological receptors, which could be extrapolated to study the interactions of the compound (Shim et al., 2002).

Antiproliferative Activity : The study by Prasad et al. (2018) on the antiproliferative activity of a related compound could provide insights into potential applications of this compound in cancer research (Prasad et al., 2018).

Antibacterial Activities : Chandra et al. (2020) synthesized and studied the antibacterial properties of similar 1H-imidazol-1-yl methanones. This research could be relevant in exploring the antibacterial potential of the compound (Chandra et al., 2020).

Advanced Applications

Antimycotic Activity : Research by Raga et al. (1992) on (benzo[b]thienyl)methyl ethers of related compounds and their antimycotic activity could provide a foundation for studying the potential antimycotic applications of this compound (Raga et al., 1992).

Antimicrobial and Antimycobacterial Activities : Narasimhan et al. (2011) conducted a study on the antimicrobial and antimycobacterial activities of methanone derivatives, which could suggest similar potential applications for the compound (Narasimhan et al., 2011).

Molecular Docking and Antimicrobial Activity : The study by Sivakumar et al. (2021) on molecular docking and antimicrobial activity of a related compound could provide valuable insights into the possible applications of this compound in drug discovery and microbial interaction studies (Sivakumar et al., 2021).

Mecanismo De Acción

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities .

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O/c17-13-1-2-15(18)14(9-13)16(22)21-6-3-12(4-7-21)10-20-8-5-19-11-20/h1-2,5,8-9,11-12H,3-4,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFNDUPYWVOQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)

![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)

![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)

![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)